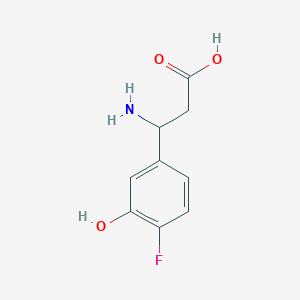
3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is a β-amino acid derivative characterized by the presence of an amino group, a hydroxyphenyl group, and a fluorine atom attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-hydroxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 4-fluoro-3-hydroxybenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-keto-3-(4-fluoro-3-hydroxyphenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(4-fluoro-3-aminophenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(4-substituted-3-hydroxyphenyl)propanoic acid.
Applications De Recherche Scientifique
3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role as a metabolic intermediate and its effects on enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the fluorine atom, which may result in different biological activity and reactivity.
3-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical properties and applications.
3-Amino-3-(4-methylphenyl)propanoic acid: The presence of a methyl group instead of fluorine alters its hydrophobicity and potential interactions.
Uniqueness: The presence of the fluorine atom in 3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid imparts unique properties such as increased metabolic stability, altered electronic effects, and potential for specific biological interactions, distinguishing it from its analogs .
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14) |
Clé InChI |
GXLWXXLLHDVLRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(CC(=O)O)N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















